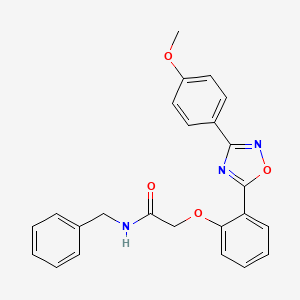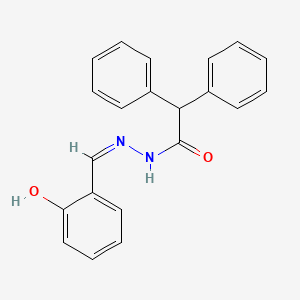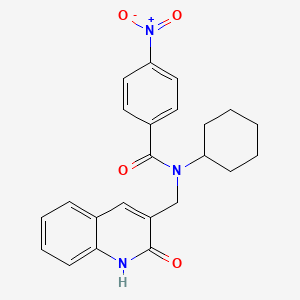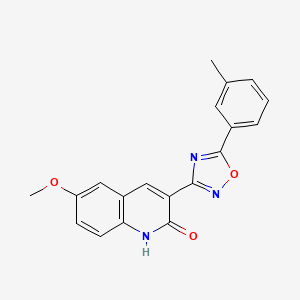![molecular formula C23H24N4O2 B7700918 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide, commonly known as MPQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQA belongs to the class of pyrazoloquinolines and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of MPQA is not fully understood. However, it has been suggested that MPQA exerts its biological effects by inhibiting certain enzymes and signaling pathways. MPQA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPQA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
MPQA has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of fungal cells. MPQA has also been found to reduce inflammation and oxidative stress in various tissues. In addition, MPQA has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPQA is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. MPQA has also been found to have low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of MPQA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MPQA. One of the areas of interest is the development of MPQA-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of MPQA and the identification of its molecular targets. In addition, the development of more efficient synthesis methods for MPQA and the optimization of its pharmacokinetic properties are also areas of interest for future research.
Métodos De Síntesis
The synthesis of MPQA involves the reaction of 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with p-tolyl chloroformate, followed by reaction with hydroxylamine hydrochloride and then reaction with sodium hydride and p-tolyloxyacetic acid. The final product is obtained after purification through column chromatography. The synthesis of MPQA has been reported in several research articles.
Aplicaciones Científicas De Investigación
MPQA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and anti-inflammatory activities. MPQA has also been reported to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-11-27-23-19(13-17-8-5-16(3)12-20(17)24-23)22(26-27)25-21(28)14-29-18-9-6-15(2)7-10-18/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVMREUMGRQQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)COC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

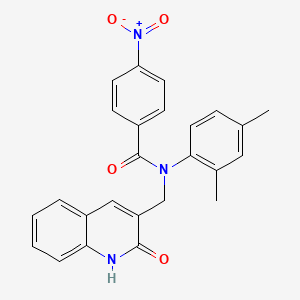

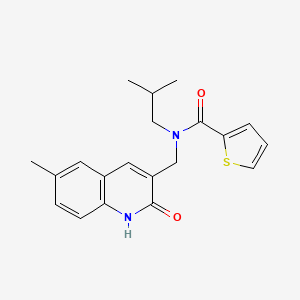
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
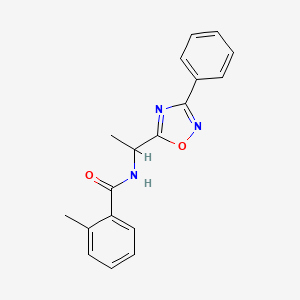
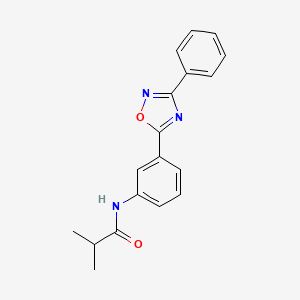
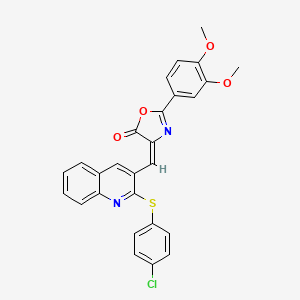


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
